Product packaging for 3-(2-Methylphenyl)phthalide(Cat. No.:)

3-(2-Methylphenyl)phthalide

Cat. No.: B13777572
M. Wt: 224.25 g/mol
InChI Key: IPWGBWXYYLCOLW-UHFFFAOYSA-N
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Description

3-(2-Methylphenyl)phthalide is a synthetic phthalide derivative of significant interest in medicinal chemistry and pharmacological research. Phthalides are a class of unique bioactive compounds characterized by a 1(3H)-isobenzofuranone core structure, a benzene ring fused to a γ-lactone . Naturally occurring phthalides, such as ligustilide and butylphthalide, are found in plants like Angelica sinensis and Ligusticum chuanxiong , and are extensively studied for their wide range of biological activities . This structural motif is a valuable scaffold in new drug research and development . The primary research applications of this compound are rooted in the well-documented pharmacological properties of its structural analogs. Preclinical research on related phthalides indicates potential for investigation in several areas. A key area of interest is neuroprotection and cerebral health ; phthalides like n-butylphthalide are marketed for the treatment of cerebral ischemia and are known to possess central nervous system protective effects . Researchers can use this compound to explore mechanisms involving the attenuation of oxidative injury and apoptosis in cellular models . Furthermore, the compound is relevant for cardiovascular and cerebrovascular research , as phthalides are known to improve hemorheology and modulate vascular function . The anti-inflammatory potential of phthalides, such as the ability of Senkyunolide A to inhibit signaling pathways like NLRP3, also makes this compound a candidate for inflammatory process research . From a chemistry perspective, this compound serves as a key intermediate in innovative synthetic pathways. Modern synthetic approaches for phthalides increasingly utilize transition metal-catalyzed C–H bond functionalization reactions, which allow for the direct coupling of simple, unfunctionalized molecules with high atom economy . These methods are valuable for constructing the 3-substituted phthalide core, providing a more efficient and environmentally sustainable route compared to traditional multi-step syntheses . This product is provided For Research Use Only . It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O2 B13777572 3-(2-Methylphenyl)phthalide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

3-(2-methylphenyl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C15H12O2/c1-10-6-2-3-7-11(10)14-12-8-4-5-9-13(12)15(16)17-14/h2-9,14H,1H3

InChI Key

IPWGBWXYYLCOLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2C3=CC=CC=C3C(=O)O2

Origin of Product

United States

Synthetic Methodologies and Routes to 3 2 Methylphenyl Phthalide

Classical Approaches for Phthalide (B148349) Ring Formation

The traditional synthesis of the phthalide framework, a bicyclic structure featuring a benzene (B151609) ring fused to a γ-lactone, has long relied on robust and well-established chemical transformations. nih.govnih.gov These methods primarily involve the strategic formation of the lactone ring onto a pre-existing aromatic system through condensation and cyclization reactions.

Condensation Reactions in Phthalide Synthesis

Condensation reactions are a cornerstone of classical phthalide synthesis, typically involving the coupling of two molecular fragments to build the core structure, often with the elimination of a small molecule like water. nih.gov A prominent method for synthesizing 3-arylphthalides is the acid-catalyzed condensation of phthalaldehydic acids (2-formylbenzoic acids) with suitable aromatic substrates. rsc.org In the context of 3-(2-Methylphenyl)phthalide, this would involve the reaction of 2-formylbenzoic acid with toluene (B28343). Trifluoroacetic acid (TFA) is often employed as both the solvent and catalyst for this type of electrophilic substitution reaction, affording the desired product in good yields. rsc.org

Another classical approach involves the dehydrative coupling of 3-hydroxyphthalide with an arene. nih.gov This reaction proceeds under acidic conditions, where the 3-hydroxyphthalide generates a stabilized carbocation that is then attacked by the electron-rich aromatic ring of toluene to form the C-C bond at the 3-position. nih.gov

Aldol-type condensation reactions also provide a viable route. The reaction between 2-formylbenzoic acid and β-keto acids can be catalyzed by acids or bases to form 3-substituted phthalides in a one-pot cascade process. beilstein-journals.orgtowson.edu

Starting Materials Reagents/Conditions Reaction Type Reference(s)
Phthalaldehydic acid, TolueneTrifluoroacetic Acid (TFA)Friedel-Crafts Acylation rsc.org
3-Hydroxyphthalide, TolueneAcid Catalyst (e.g., HCl)Dehydrative Coupling nih.gov
2-Formylbenzoic acid, KetoneAcid or Base CatalystAldol (B89426)/Cyclization Cascade beilstein-journals.org
Phthalide anion, AldehydeBaseAldol Condensation nih.gov

Intramolecular Cyclization Strategies

Intramolecular cyclization strategies construct the lactone ring from a single precursor that already contains the necessary components. A common precursor is a 2-acylbenzoic acid or a derivative thereof. For the target molecule, this would be 2-(2-methylbenzoyl)benzoic acid. Reduction of the ketone functional group to a secondary alcohol, followed by acid-catalyzed intramolecular esterification (lactonization), yields the phthalide ring.

Another pathway involves the intramolecular cyclization of 2-alkylbenzoic acids. organic-chemistry.org For instance, a 2-(halomethyl)aryl derivative can undergo cyclization. A specific example is the hydrolysis of a compound like methyl 2-(bromomethyl)benzoate, where the in-situ generated carboxylic acid performs a nucleophilic attack on the benzylic carbon bearing the bromine, leading to the formation of the phthalide ring. chemrxiv.org Similarly, the cyclization of esters of 2-aminomethylbenzoic acid can be catalyzed by general acids or bases to form the phthalide lactam (phthalimidine), which can be a precursor to the phthalide itself. acs.org

Regiocontrolled intramolecular cyclizations of carboxylic acids to carbon-carbon triple bonds have also been explored, offering selective routes to phthalides under base-catalyzed conditions. nih.gov

Advanced Catalytic Syntheses of this compound

Modern organic synthesis has increasingly moved towards catalytic methods, which offer greater efficiency, selectivity, and milder reaction conditions compared to classical approaches. Transition metals and organocatalysts have proven particularly effective in the synthesis of 3-arylphthalides. rsc.orgnih.gov

Transition Metal-Mediated Cyclizations

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming C-C bonds. The synthesis of this compound can be achieved via the palladium-catalyzed arylation of 2-formylbenzaldehyde with an organoboronic acid (a Suzuki-Miyaura type coupling). organic-chemistry.orgnih.gov In this approach, 2-formylbenzoic acid is coupled with 2-methylphenylboronic acid in the presence of a palladium catalyst and a suitable ligand, such as a thioether-imidazolinium carbene, to give the 3-arylphthalide in high yields. nih.govacs.org

Alternatively, a Suzuki coupling can be performed between a 3-halophthalide, such as 3-bromophthalide, and 2-methylphenylboronic acid. researchgate.net This C(sp³)–C(sp²) coupling is effectively catalyzed by palladium complexes, often in the presence of water, to furnish the desired product. researchgate.net

Rhodium and Ruthenium catalysts have been employed in the annulative coupling of benzoic acids with various coupling partners. mdpi.comnih.gov For example, rhodium can catalyze the coupling of benzoic acids with aldehydes. mdpi.com Ruthenium-catalyzed asymmetric transfer hydrogenation of 2-acylarylcarboxylates, followed by in-situ lactonization, provides an efficient route to enantiomerically pure 3-substituted phthalides. organic-chemistry.org

Catalyst System Starting Materials Reaction Type Key Features Reference(s)
Palladium/Thioether-Imidazolinium Carbene2-Formylbenzoic Acid, 2-Methylphenylboronic AcidSuzuki-Miyaura CouplingHigh substrate tolerance, good yields. organic-chemistry.orgnih.gov
Palladium/Ligand3-Bromophthalide, 2-Methylphenylboronic AcidSuzuki-Miyaura CouplingC(sp³)–C(sp²) bond formation, often works well in water. researchgate.net
Rhodium ComplexBenzoic Acid, 2-MethylbenzaldehydeC-H Activation/AnnulationDirect coupling of C-H bonds. mdpi.com
Ruthenium/Diamine Ligand2-(2-Methylbenzoyl)benzoic acid methyl esterAsymmetric Transfer HydrogenationEnantioselective reduction followed by lactonization. organic-chemistry.org
Nickel/Chiral Ligand-Arylation/LactonizationEnables enantioselective synthesis. researchgate.net

Organocatalytic Pathways for Phthalide Construction

Organocatalysis, which uses small organic molecules to accelerate reactions, has emerged as a powerful strategy, particularly for asymmetric synthesis. acs.org For the construction of chiral 3-substituted phthalides, an organocatalytic asymmetric aldol-lactonization reaction has been developed. acs.org This process involves the reaction of a 2-formylbenzoic ester with a ketone, catalyzed by a chiral prolinamide derivative. The reaction proceeds through a sequential aldol addition and subsequent lactonization to build the chiral phthalide scaffold with high enantioselectivity. acs.org While not demonstrated specifically for this compound, the methodology is applicable to a range of ketones and aldehydes, suggesting its potential for this target. researchgate.netacs.org

Novel Synthetic Protocols and Green Chemistry Considerations

In line with the principles of green chemistry, recent research has focused on developing more sustainable synthetic methods. This includes the use of environmentally benign solvents, energy-efficient reaction conditions, and atom-economical transformations. beilstein-journals.orgunivpancasila.ac.id

A notable green approach is the use of glycerol (B35011), a low-cost and renewable feedstock, as a solvent for the one-pot cascade aldol/cyclization of 2-formylbenzoic acid with β-keto acids. beilstein-journals.org This method provides a convenient and efficient route to 3-substituted phthalides with the added benefit that the glycerol can be recycled and reused over multiple runs without significant loss of product yield. beilstein-journals.org The use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea (B33335) or malonic acid, also serves as an environmentally friendly catalyst and reaction medium for related syntheses, such as N-aryl phthalimides from phthalic anhydride (B1165640). researchgate.net

Electrochemical synthesis represents another novel and green strategy. The electrochemical C(sp³)-H lactonization of 2-alkylbenzoic acids using a simple graphite (B72142) anode offers an atom-economical protocol for creating the phthalide ring without the need for chemical oxidants. organic-chemistry.org Furthermore, microwave-assisted synthesis has been shown to significantly accelerate reactions, often leading to higher yields in shorter timeframes, which aligns with green chemistry principles by reducing energy consumption. univpancasila.ac.id

A novel method for phthalide ring formation involves treating a substrate containing both a benzylic bromide and a sulfonamide group with concentrated sulfuric acid at high temperatures (e.g., 170°C). chemrxiv.org This process initiates hydrolysis, intramolecular cyclization, and desulfonation to yield the phthalide core. chemrxiv.org

Environmentally Benign Synthetic Routes

The principles of green chemistry have spurred the development of synthetic routes that minimize environmental impact. For the synthesis of phthalide derivatives, this has translated into the use of non-toxic solvents, renewable materials, and catalyst systems that operate under mild conditions.

A notable green approach involves a rhodium-catalyzed [3+2] tandem cyclization of aromatic acids with acrylates, which can be conducted in neat water and open air, eliminating the need for organic solvents and additives. sioc-journal.cn This method provides a direct and environmentally friendly pathway to the phthalide core. sioc-journal.cn Another sustainable strategy employs glycerol, a low-cost and renewable feedstock, as the solvent for a one-pot cascade aldol/cyclization reaction between 2-formylbenzoic acid and β-keto acids. nih.gov This process is efficient and compatible with a broad range of substrates, offering a concise synthesis of 3-substituted phthalides. nih.gov

Furthermore, domino one-pot strategies using copper catalysis for the intermolecular cyanation of o-bromobenzyl alcohols have been successfully carried out in water, which serves as a green solvent, to produce isobenzofuran-1(3H)-ones. organic-chemistry.org

Table 1: Comparison of Green Synthetic Strategies for Phthalides

Method Key Features Starting Materials Solvent Catalyst Ref.
Tandem Cyclization Additive-free, air atmosphere Aromatic acids, acrylates Neat Water Rhodium sioc-journal.cn
Cascade Reaction One-pot, renewable feedstock 2-formylbenzoic acid, β-keto acids Glycerol Not specified nih.gov

Microwave-Assisted and Flow Chemistry Applications

To accelerate reaction rates, improve yields, and enhance scalability, modern enabling technologies like microwave irradiation and continuous flow chemistry have been applied to phthalide synthesis.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool, offering rapid, clean, and efficient pathways. derpharmachemica.com The direct coupling of microwave energy with reaction molecules allows for a swift rise in temperature, dramatically reducing reaction times compared to conventional heating methods. derpharmachemica.com For instance, the synthesis of 3-(amine dithiocarbamyl) phthalides under microwave irradiation in an aqueous medium resulted in excellent yields in a significantly shorter time frame than traditional methods. derpharmachemica.com

Flow chemistry, particularly photo-flow oxidative reaction (UV-FOR) platforms, presents a catalyst-free and highly efficient method for synthesizing phthalides from abundant hydrocarbons like xylene. rsc.orgresearchgate.net This technique uses oxygen as a green oxidant and allows for on-demand synthesis in a time- and labor-efficient manner. rsc.org The superior mass and photon transfer in microreactors used in flow systems leads to shorter reaction times and improved scalability, making it a key tool for sustainable manufacturing. beilstein-journals.org A photoinduced decatungstate catalysis method in a flow reactor has been shown to produce phthalide in 71% yield, highlighting the efficiency of this approach. beilstein-journals.org

Asymmetric Synthesis and Stereochemical Control in Phthalide Derivatives

The 3-position of the phthalide core is a stereocenter in many biologically active natural products. Consequently, significant research has focused on developing methods for the asymmetric synthesis of these chiral molecules to control their stereochemistry.

Enantioselective Approaches to Chiral Phthalides

A variety of catalytic asymmetric strategies have been developed to produce enantiomerically enriched 3-substituted phthalides. These methods provide access to specific enantiomers, which is crucial for medicinal chemistry applications.

One prominent strategy is the catalytic asymmetric reduction of 2-acylarylcarboxylates. A highly enantioselective synthesis of chiral phthalides has been achieved through ruthenium-catalyzed aqueous asymmetric transfer hydrogenation, utilizing a novel chiral diamine ligand. acs.org This method is practical and provides access to a wide variety of 3-substituted phthalides in enantiomerically pure form. acs.org Similarly, a samarium diiodide (SmI₂)-mediated reductive cyclization of 2-acylarylcarbonylates, using a chiral oxazolidinone as a protonating agent, yields enantiomerically enriched phthalides with up to 99% enantiomeric excess (ee). acs.orgnih.gov

Organocatalysis also offers powerful tools. A domino multicatalysis system using an achiral N-heterocyclic carbene (NHC) and a chiral bifunctional cinchonine (B1669041) catalyst has been developed for the asymmetric synthesis of chiral 3-substituted phthalides. acs.orgacs.org Another approach involves a sequential organocatalytic enantioselective aldol-lactonization reaction of 2-formylbenzoic esters with ketones or aldehydes. acs.org

The use of chiral auxiliaries is another effective method. A two-step synthesis starting from an enantiopure amide derived from 2-iodobenzoic acid and a chiral imidazole-containing amine allows for the synthesis of various 3-substituted phthalides with up to 88% ee. sorbonne-universite.frthieme-connect.comthieme-connect.com

Table 2: Selected Enantioselective Syntheses of Chiral Phthalides

Method Catalyst/Auxiliary Substrate Type Enantiomeric Excess (ee) Ref.
Asymmetric Transfer Hydrogenation Ru(II)/Chiral Diamine 2-Acylarylcarboxylates Up to 99% acs.org
Reductive Cyclization SmI₂/Chiral Oxazolidinone 2-Acylarylcarbonylates Up to 99% acs.orgnih.gov
Domino Multicatalysis NHC/Cinchonine 2-Alkenylbenzaldehydes Good acs.orgacs.org
Chiral Auxiliary (S)-1-(pyrrolidin-2-ylmethyl)-1H-imidazole 2-Iodobenzoyl chloride & Aldehydes Up to 88% sorbonne-universite.frthieme-connect.com

Diastereoselective Synthesis of Substituted Phthalides

When a second stereocenter is introduced, typically at the 3-position to create 3,3-disubstituted phthalides, controlling the diastereoselectivity of the reaction becomes critical. Research in this area has focused on the direct introduction of a substituent to a pre-existing 3-substituted phthalide.

A highly diastereoselective and enantioselective Michael addition of 3-substituted phthalides to nitroolefins has been developed using amino acid-incorporating multifunctional catalysts. nih.govrsc.org This method allows for the synthesis of 3,3-disubstituted phthalide derivatives with high yields and excellent stereochemical control. nih.govrsc.org

Asymmetric phase-transfer catalysis provides another powerful strategy. The γ-alkylation of phthalide 3-carboxylic esters using N-spiro C₂-symmetric catalysts enables the creation of a chiral quaternary carbon at the γ-position (the C3 of the phthalide ring). acs.org This method yields 3,3-disubstituted phthalides in good to excellent yields and good enantioselectivities. acs.org The diastereoselectivity is controlled by the formation of an ion pair between the substrate anion and the chiral catalyst, which directs the approach of the electrophile. acs.org

Functionalization and Derivatization Strategies for this compound

Further modification of the this compound structure can be achieved through various chemical transformations. Functionalization can occur on the phthalide core or on the appended methylphenyl ring.

Electrophilic Aromatic Substitution on the Methylphenyl Moiety

The 2-methylphenyl group attached to the C3 position of the phthalide is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction for modifying aromatic rings. chemistrytalk.org The outcome of such reactions is governed by the electronic effects of the substituents already present on the benzene ring.

The mechanism of EAS involves the attack of a pair of pi electrons from the aromatic ring on an electrophile, which temporarily breaks the ring's aromaticity to form a carbocation intermediate (Wheland intermediate). chemistrytalk.orglumenlearning.com A base then removes a proton, restoring the stable aromatic system. chemistrytalk.org

In the case of the 2-methylphenyl moiety of this compound, two groups influence the position of incoming electrophiles:

The Methyl Group (-CH₃): This is an electron-donating group that activates the ring towards electrophilic attack. It is an ortho, para-director.

The Phthalide Substituent: This group, attached via a C-C bond to the phenyl ring, is generally considered to be electron-withdrawing and thus deactivating towards EAS. Its bulkiness would also provide significant steric hindrance.

The interplay of these electronic and steric effects determines the regioselectivity. The activating, ortho, para-directing methyl group would favor substitution at its ortho position (C3 of the methylphenyl ring) and its para position (C5 of the methylphenyl ring). However, the position ortho to the methyl group is also meta to the bulky phthalide substituent, making it sterically hindered. The para position relative to the methyl group is likely the most favored site for electrophilic attack due to a combination of electronic activation from the methyl group and reduced steric hindrance compared to the other activated positions.

Typical EAS reactions that could be applied include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂).

Halogenation: Using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃) to introduce a halogen atom. lumenlearning.com

Sulfonation: Using fuming sulfuric acid to introduce a sulfonic acid group (-SO₃H). lumenlearning.com

Friedel-Crafts Alkylation/Acylation: Using an alkyl/acyl halide with a Lewis acid to introduce an alkyl or acyl group. chemistrytalk.org

The synthesis of fluorinated and brominated phthalides has been reported, demonstrating that EAS reactions on the phenyl rings of phthalide structures are indeed feasible. tandfonline.com

Reactions at the Lactone Ring of Phthalides

The γ-lactone ring characteristic of the phthalide structure is a site of significant reactivity, enabling a variety of chemical transformations. These reactions allow for the conversion of the phthalide framework into other valuable chemical entities.

One of the primary reactions is the opening of the lactone ring. This can be achieved through several methods, including aminolysis. A two-step procedure has been developed for the conversion of phthalides into benzoxazinones. nih.gov The initial step involves a ring-opening aminolysis to create a primary 2-hydroxymethylbenzamide, which is followed by a Hofmann rearrangement to yield the benzoxazinone (B8607429) heterocyclic system. nih.gov Specifically, the aminolysis of the relatively stable benzo-fused lactone ring proceeds effectively when using an aluminum amide reagent, such as one prepared in situ from trimethylaluminum (B3029685) (Me₃Al) and ammonium (B1175870) chloride (NH₄Cl), heated in a solvent like THF. nih.gov

The lactone ring can also be opened through reaction with acids. Phthalide compounds can function as colorless dyes (color formers) that develop color through a ring-opening reaction when they interact with an acidic developer. tcichemicals.com This process is reversible, with decolorization occurring under basic conditions. tcichemicals.com In the gas phase, resonance electron attachment can stimulate the opening of the γ-lactone ring in molecular negative ions, a mechanism that can lead to their stabilization or fragmentation. aip.org

Other transformations include reduction and conversion to thiolactones. The lactone ring in phthalide derivatives can undergo selective methanolysis or be reduced using reagents like sodium borohydride (B1222165) (NaBH₄). yolanda-rios.net Furthermore, lactones can be directly converted into the corresponding thiolactones. An indium-catalyzed method utilizes a disilathiane as a sulfur source for this transformation. mdpi.com

The table below summarizes key reactions occurring at the phthalide lactone ring.

Reaction TypeReagents and ConditionsProduct Type
Ring-Opening AminolysisMe₃Al/NH₄Cl, THF, 50°C2-Hydroxymethylbenzamide
Hofmann RearrangementBis(trifluoroacetoxy)iodobenzene (BTI)Benzoxazinone
Acid-Induced Ring OpeningAcidic DeveloperColored Triphenylmethane-type Structure
ReductionNaBH₄ / THFRing-opened diol
MethanolysisMethanol (B129727)Ring-opened methyl ester
ThionationDisilathiane / Indium CatalystThiolactone

This table provides a summary of general reactions applicable to the phthalide lactone ring based on available research.

Synthesis of Structural Analogues and Heterocyclic Hybrid Compounds

The this compound structure serves as a valuable starting point for the synthesis of a diverse range of structural analogues and complex heterocyclic hybrids. These synthetic efforts aim to create novel molecular architectures with potentially new chemical or biological properties.

Synthesis of Structural Analogues

The synthesis of 3-arylphthalide derivatives, which are direct structural analogues, has been established through methods designed for atom and step economy. One such strategy is the dehydrative coupling reaction between 3-hydroxyphthalide and various arene rings under acidic catalysis. mdpi.comnih.gov This approach allows for the introduction of different substitution patterns on the pendant aryl ring.

More complex analogues, such as tetrachlorinated phthalides, have also been synthesized. For instance, a series of 3-(2-amino, 4-methyl phenyl)-3-(substituted phenyl) tetrachlorophthalides were prepared by condensing 2-(2'-amino-4'-methylbenzoyl) tetrachlorobenzoic acid with a variety of phenolic compounds using concentrated sulfuric acid as the condensing agent. ijsr.netbryanhousepub.org

Synthesis of Heterocyclic Hybrid Compounds

The phthalide skeleton can be transformed into or integrated with other heterocyclic systems, leading to hybrid compounds.

Coumarins: Derivatives of coumarin (B35378) have been synthesized through ring-opening reactions of corresponding phthalide derivatives, a strategy employed to investigate the effect of lactone ring size on bioactivity. nih.gov

Benzoxazinones: As previously mentioned, 1,4-dihydro-benzo[d] mdpi.comCurrent time information in Bangalore, IN.oxazin-2-ones are synthesized from phthalides via a two-step process involving ring-opening aminolysis to a primary 2-hydroxymethylbenzamide, followed by a Hofmann rearrangement. nih.gov

Phthalimide-Triazole Hybrids: The "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition, is a prominent method for creating hybrid molecules. nih.gov Novel arrays of 1,4-disubstituted-1,2,3-triazoles have been generated by reacting an alkyne-functionalized phthalimide (B116566) with a series of organic azides. nih.gov This modular approach allows for the creation of diverse libraries of hybrid compounds. researchgate.net

Spiro- and Fused Heterocycles: Complex spiro-lactones can be formed through the annulation of sulfonylphthalide with o-hydroxychalcones in the presence of a base like cesium carbonate in THF. acs.org This reaction proceeds through a fused benzoindenofuran intermediate which then rearranges to the spiro-lactone product. acs.org

The following table outlines various synthetic strategies for producing analogues and hybrids of phthalides.

Product ClassSynthetic StrategyKey PrecursorsResulting Structure
3-Arylphthalide AnaloguesDehydrative Coupling3-Hydroxyphthalide, ArenesSubstituted 3-Arylphthalides
Tetrachlorophthalide AnaloguesCondensation2-(Aryl-benzoyl) tetrachlorobenzoic acid, Phenols3,3-Diaryl Tetrachlorophthalides
CoumarinsLactone Ring-OpeningPhthalide derivativesCoumarin derivatives
BenzoxazinonesAminolysis & Hofmann RearrangementPhthalides1,4-Dihydro-benzo[d] mdpi.comCurrent time information in Bangalore, IN.oxazin-2-ones
Phthalimide-Triazole HybridsClick Chemistry (CuAAC)Alkyne-functionalized Phthalimide, Organic AzidesPhthalimide-1,2,3-triazole conjugates
Spiro-Lactones(4+4) Annulation / RearrangementSulfonylphthalide, o-HydroxychalconesSpiro[benzofuran-2,1′-isobenzofuran]-3′-ones

This table summarizes synthetic routes to various classes of compounds derived from the phthalide scaffold.

Chemical Reactivity and Transformation Pathways of 3 2 Methylphenyl Phthalide

Nucleophilic Reactivity at the Lactone Carbonyl

The ester carbonyl group within the lactone ring is an electrophilic center, susceptible to attack by nucleophiles. This can lead to the opening of the five-membered lactone ring or addition reactions at the carbonyl carbon.

The lactone ring of 3-arylphthalides can be opened by nucleophilic attack, a reaction characteristic of esters. This process is typically catalyzed by acids or bases. Under basic conditions, for instance, hydrolysis with an aqueous base like sodium hydroxide (B78521) would involve the nucleophilic attack of a hydroxide ion on the lactone carbonyl carbon. This leads to a tetrahedral intermediate which then collapses, cleaving the C-O bond of the ring and forming a carboxylate and an alcohol. Subsequent acidification would yield the corresponding 2-(hydroxymethyl)benzoic acid derivative.

Studies on related 3-arylphthalides bearing phenolic hydroxyl groups have shown that the γ-lactone ring can open, which may lead to racemization at the C-3 position. mdpi.com This suggests that the stereochemical integrity of the chiral center at C-3 can be labile under certain conditions, likely proceeding through an achiral ring-opened intermediate. mdpi.com While specific kinetic studies on the hydrolysis of 3-(2-Methylphenyl)phthalide are not widely documented, the general mechanism is expected to follow standard ester hydrolysis pathways. researchgate.netum.edu.my

Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that readily react with the electrophilic carbonyl carbon of the lactone. As with other esters, the reaction typically involves a double addition. The first equivalent of the organometallic reagent adds to the carbonyl group, leading to the opening of the lactone ring and the formation of a ketone intermediate. A second equivalent of the reagent then rapidly adds to this ketone, and after an acidic workup, a diol is produced.

Research on the addition of Grignard and organolithium reagents to phthalimides, a close structural analog of phthalides, demonstrates this reactivity. The addition of aryl Grignard reagents to phthalimide (B116566) yields 3-aryl-3-hydroxyisoindolinones. irb.hr The steric hindrance of the incoming nucleophile can significantly impact the reaction's success. For example, the reaction of phthalimide with the sterically unhindered p-methylphenylmagnesium bromide gives an 83% yield, whereas the more hindered o-methylphenylmagnesium bromide, the Grignard equivalent for the substituent in this compound, provides the corresponding product in a much lower yield of 46%. irb.hr This suggests that while the reaction is feasible, yields may be moderate due to steric effects.

Table 1: Reaction of Phthalimide with Various Organometallic Reagents irb.hr
Organometallic ReagentProductYield (%)
p-Methylphenylmagnesium bromide3-Hydroxy-3-(p-tolyl)isoindolin-1-one83
o-Methylphenylmagnesium bromide3-Hydroxy-3-(o-tolyl)isoindolin-1-one46
p-Chlorophenyllithium3-(4-Chlorophenyl)-3-hydroxyisoindolin-1-one80
p-Trifluoromethylphenyllithium3-Hydroxy-3-(4-(trifluoromethyl)phenyl)isoindolin-1-one88
o-Fluorophenyllithium3-(2-Fluorophenyl)-3-hydroxyisoindolin-1-one36

Electrophilic Reactivity and Aromatic Substitutions

The two benzene (B151609) rings in this compound exhibit different susceptibilities to electrophilic aromatic substitution due to the electronic influence of their respective substituents.

The benzene ring of the phthalide (B148349) core is directly attached to the electron-withdrawing lactone carbonyl group. This group deactivates the ring towards electrophilic attack, making substitution reactions on this ring more difficult compared to unsubstituted benzene. quora.com Any substitution that does occur would be directed to the meta positions relative to the carbonyl group, namely the C-5 and C-7 positions. The self-polycondensation of 3-aryl-3-chlorophthalides under Friedel-Crafts conditions indicates that the phthalide ring can participate in electrophilic reactions, although the reactivity is strongly influenced by substituents. csic.es However, in a molecule containing a more activated ring, electrophilic attack is likely to occur there preferentially.

In contrast to the phthalide ring, the 2-methylphenyl substituent is activated towards electrophilic aromatic substitution. The methyl group is an electron-donating group, directing incoming electrophiles to the ortho and para positions. Given that the link to the phthalide core occupies one ortho position, electrophilic attack would be expected to occur primarily at the C-4' and C-6' positions (para and ortho to the methyl group, respectively).

Studies on the nitration of similar compounds support this selectivity. For instance, the nitration of 3-phenylphthalide (B1295097) results in substitution on the pendant phenyl ring, yielding a mixture of 3-(2-nitrophenyl)phthalide and 3-(4-nitrophenyl)phthalide, rather than on the deactivated phthalide ring. asianpubs.org Therefore, it is highly probable that electrophilic substitution on this compound would also occur selectively on the activated 2-methylphenyl ring.

Furthermore, the benzylic methyl group itself is a site of reactivity. It can undergo oxidation to other functional groups. For example, general methods for the iron-catalyzed aerobic oxidation of methylarenes can convert the methyl group into a formyl group (aldehyde), providing a pathway to arylaldehydes under relatively mild conditions. nih.gov

Table 2: Products of Nitration of 3-Arylphthalide Derivatives asianpubs.org
Starting MaterialReaction ConditionsMajor Products
3-PhenylphthalideNot specifiedMixture of 3-(2-nitrophenyl)phthalide and 3-(4-nitrophenyl)phthalide
3-(2,5-Dihydroxyphenyl)phthalideNot specified3-(2,5-Dihydroxy-4-nitrophenyl)phthalide

Radical Reactions Involving the Phthalide Scaffold

The phthalide structure is also susceptible to radical reactions, particularly at the C-3 position. A key example of this reactivity is the free-radical bromination of the parent phthalide molecule. nih.govresearchgate.net Using a radical initiator like benzoyl peroxide with N-bromosuccinimide (NBS) leads to the formation of 3-bromophthalide. nih.gov This reaction proceeds via a radical chain mechanism where a bromine radical abstracts the hydrogen atom from the C-3 position to form a stabilized benzylic radical, which then reacts with bromine to yield the product.

For this compound, the C-3 position is already a quaternary carbon, lacking a hydrogen atom to be abstracted. Therefore, it would not undergo the same type of radical substitution at this position. However, this inherent reactivity of the phthalide scaffold at C-3 is a fundamental aspect of its chemical character and is crucial for the synthesis of various C-3 substituted derivatives that serve as precursors to more complex molecules. researchgate.net

Homolytic Cleavage and Radical Generation

Homolytic cleavage, the process of breaking a covalent bond where each fragment retains one of the originally bonded electrons, is a key pathway for generating radical species from phthalide derivatives. maricopa.eduyoutube.com The energy required for this process is known as the Bond Dissociation Energy (BDE). libretexts.org For a molecule like this compound, the most probable sites for homolytic cleavage are the C-H bonds on the benzylic carbon and the C-O bond within the lactone ring.

The generation of radicals from phthalide-related structures is often facilitated by photoredox catalysis or thermal induction. beilstein-journals.orgrsc.org For instance, N-acetyloxyphthalimide can be reduced by an excited iridium(III) photocatalyst to generate a methyl radical, carbon dioxide, and phthalimide. rsc.org While direct data for this compound is scarce, analogous systems suggest that the C(sp³)–H bond at the 3-position can be activated through a Hydrogen Atom Transfer (HAT) mechanism. researchgate.net This process involves a catalyst abstracting a hydrogen atom to form a carbon-centered radical, which can then participate in further reactions. researchgate.net

The general mechanism for radical generation can be summarized as follows:

Initiation: Energy input (e.g., light or heat) causes homolytic cleavage of a weak bond in an initiator molecule or the substrate itself. youtube.com

Radical Formation: In the context of 3-arylphthalides, this can lead to the formation of a tertiary radical at the C3 position. The stability of this radical is enhanced by the adjacent aromatic ring.

Applications in Radical Cyclization

Radical cyclization is a powerful method in organic synthesis for forming cyclic compounds, valued for its mild reaction conditions and high regioselectivity. clockss.orgrsc.org Once a radical is generated from this compound or a related precursor, it can undergo intramolecular addition to a π-system, such as an alkene or arene. acs.org

These reactions typically proceed in three main steps:

Selective Radical Generation: As described in the previous section. clockss.org

Radical Cyclization: The generated radical attacks an unsaturated bond within the same molecule. 5-exo-trig cyclizations are generally favored according to the Beckwith–Houk model. acs.org

Conversion to Product: The cyclized radical is quenched to form a stable final product. clockss.org

For example, a radical generated on a side chain attached to the phenyl group of the phthalide could cyclize onto the aromatic ring in a homolytic aromatic substitution (HAS) reaction. acs.org This process involves the addition of the radical to the π-system, creating a delocalized radical intermediate, which then rearomatizes by losing a hydrogen atom. acs.org Silver-catalyzed radical reaction cascades involving related structures have been shown to form multiple new C-C and C-N bonds in a single pot, demonstrating the synthetic utility of these intermediates. acs.org

Photochemical Transformations of this compound

Light provides the energy to access excited states of molecules, enabling transformations that are often inaccessible through thermal methods. nih.gov Phthalide derivatives exhibit significant photochemical reactivity, leading to rearrangements and participating in photocatalytic cycles.

Light-Induced Rearrangements

The isomerization of 2-formyl-arylketones into 3-substituted phthalides can be achieved under photochemical conditions (e.g., 350 nm in DMSO). acs.orgconicet.gov.arnih.gov This transformation suggests that the phthalide structure itself can be the product of a light-induced rearrangement of an appropriate precursor.

In a related process, the photochemical irradiation of indane-1,2,3-trione in an alcoholic solution leads to the formation of 3-alkoxycarbonylphthalides. rsc.org The proposed mechanism involves the initial cleavage of a C-O bond to form a semidione radical, which then undergoes rearrangement and further reaction pathways. rsc.org Another relevant photochemical transformation is the Norrish Type I cleavage, which involves the homolytic cleavage of a bond adjacent to a carbonyl group. researchgate.net For phthalides, this could potentially involve the cleavage of the C-O bond of the lactone.

Photocatalytic Reactivity

Visible-light photoredox catalysis is a powerful tool for organic synthesis that uses light to drive redox reactions. thieme-connect.de This methodology allows for the generation of radicals under mild conditions. mdpi.com A practical method for the direct oxidative lactonization of C(sp³)–H bonds to form phthalides has been developed using visible-light-induced photoredox catalysis with oxygen as the terminal oxidant. rsc.org

The general mechanism for photocatalysis involves the following steps:

Light Absorption: A photocatalyst absorbs light, promoting it to an excited state. d-nb.info

Electron Transfer: The excited catalyst engages in a single-electron transfer (SET) with the substrate, either oxidizing or reducing it to generate a radical ion. thieme-connect.de

Reaction and Regeneration: The radical intermediate undergoes the desired chemical transformation, and the photocatalyst returns to its ground state to complete the catalytic cycle. rsc.orgd-nb.info

In the context of phthalide systems, photocatalysis can be used to generate aryl radicals from aryl halides, which can then be used in C-C bond-forming reactions. mdpi.com For instance, an excited iridium(III) complex can facilitate the generation of radicals from N-hydroxyphthalimide esters, which then undergo addition reactions. beilstein-journals.org

Thermal Stability and Decomposition Pathways

The thermal stability of a compound describes its resistance to decomposition at high temperatures. The decomposition of this compound would likely involve the cleavage of the weakest bonds in the molecule. Theoretical studies on similar ester compounds show that decomposition can occur through direct bond fission (C-C or C-O) or via molecular channels involving intramolecular hydrogen transfer. researchgate.net

For the related compound ethyl 2-(bromomethyl)benzoate, thermal decomposition yields phthalide. smolecule.com The decomposition pathways for formamide (B127407), another molecule with a carbonyl group, have been studied theoretically, revealing that decarboxylation, dehydrogenation, and dehydration processes have high energy barriers. nih.gov

Below is a table of potential decomposition reactions and their general characteristics, inferred from related compounds.

Decomposition Pathway Description Potential Products Notes
Decarbonylation/Decarboxylation Loss of CO or CO₂ from the lactone ring.Ketone, alkene, CO, CO₂This would involve the cleavage of the C-O and C-C bonds of the lactone. CO elimination from formamide is predicted to be a two-step process. nih.gov
C-O Bond Fission Homolytic cleavage of the ester C-O bond.Biradical intermediateA common initial step in the pyrolysis of esters. researchgate.net
C-C Bond Fission Cleavage of the bond connecting the phenyl group to the phthalide core.Phenyl radical, phthalide radicalThis would require significant energy but is a possible high-temperature pathway. researchgate.net
Intramolecular H-Transfer Hydrogen migration followed by bond cleavage.Unsaturated compounds, H₂OA common pathway in the thermal decomposition of many organic molecules. researchgate.netnih.gov

This table is illustrative and based on general principles of thermal decomposition of related organic compounds.

Redox Chemistry of Phthalide Systems

The redox chemistry of phthalides involves the gain or loss of electrons, leading to oxidized or reduced forms of the molecule. The core phthalide structure can undergo both reduction and oxidation.

Reduction: The electrochemical reduction of related phthalimide systems at carbon cathodes in nonaqueous solutions has been investigated. acs.org Such reductions typically target the carbonyl group of the lactone. Chemical reduction can also be achieved using various reducing agents.

Oxidation: Oxidation of phthalides can be more complex. While the aromatic rings are relatively stable, the benzylic C-H bond at the 3-position is a potential site for oxidation. As previously mentioned, photoredox catalysis can achieve the oxidative lactonization of C(sp³)–H bonds to form phthalides, indicating the reverse reaction—ring opening via oxidation—is also mechanistically plausible under certain conditions. rsc.org The antioxidant activity of some 3-arylphthalides has been studied, suggesting they can act as reducing agents by donating a hydrogen atom or an electron. mdpi.com For example, 3-(2,4-dihydroxyphenyl)phthalide has shown significant antioxidant activity, which is attributed to the hydroxyl groups on the phenyl ring. mdpi.com

Redox Process General Reactivity Influencing Factors
Reduction The carbonyl group of the lactone is the primary site for reduction, potentially leading to ring-opened diols or other reduced products.Electrode material, solvent, supporting electrolyte, chemical reducing agent. acs.org
Oxidation The benzylic C-H at the C3 position and the aromatic rings are potential sites. Oxidation can lead to C-H functionalization or, in the presence of strong oxidants, degradation.Oxidizing agent, presence of catalysts, substituents on the aromatic rings.

This table summarizes the general redox behavior of phthalide systems.

Advanced Spectroscopic and Spectrometric Methodologies for Structural Elucidation of Phthalide Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Phthalide (B148349) Structure Determination

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. For 3-(2-Methylphenyl)phthalide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

A foundational step in the NMR analysis of this compound is the acquisition of 1D ¹H and ¹³C NMR spectra. Published data for these spectra provide the basic chemical shift information for each unique nucleus in the molecule rsc.org.

¹H NMR Data (400 MHz, CDCl₃) ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ) ppm Signal
7.98 (d, J = 7.6 Hz, 1H)Ar-H
7.67 (td, J = 7.5, 1.1 Hz, 1H)Ar-H
7.57 (t, J = 7.5 Hz, 1H)Ar-H
7.34 (dd, J = 7.6, 0.8 Hz, 1H)Ar-H
7.28 - 7.26 (m, 2H)Ar-H
7.15 - 7.11 (m, 1H)Ar-H
6.92 (d, J = 7.6 Hz, 1H)Ar-H
6.69 (s, 1H)CH (methine)
2.50 (s, 3H)CH₃

While 1D NMR provides the chemical shifts, 2D NMR experiments are essential for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. For this compound, COSY would show correlations between adjacent protons on the aromatic rings. For instance, the proton at 7.98 ppm would show a cross-peak with the proton at 7.67 ppm, establishing their connectivity within the phthalide ring system. Similarly, correlations would be observed among the protons of the 2-methylphenyl substituent.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (¹JCH coupling). An HSQC spectrum would link each proton signal to its corresponding carbon signal. For example, the methine proton signal at 6.69 ppm would show a correlation to the carbon signal at 80.4 ppm. This is a powerful tool for assigning the carbon signals based on the more easily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). HMBC is crucial for connecting the different fragments of the molecule. Key HMBC correlations for this compound would include:

The methine proton (6.69 ppm) showing correlations to the quaternary carbons of the phthalide ring and the 2-methylphenyl ring, as well as to the lactone carbonyl carbon (170.5 ppm).

The methyl protons (2.50 ppm) showing correlations to the carbons of the 2-methylphenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For this compound, a NOESY spectrum would be expected to show a correlation between the methine proton (6.69 ppm) and the protons on the 2-methylphenyl ring, confirming their spatial proximity.

A hypothetical table of key 2D NMR correlations for the structural confirmation of this compound is presented below.

Proton (¹H) COSY Correlations (¹H) HSQC/HMQC Correlation (¹³C) Key HMBC Correlations (¹³C) Key NOESY Correlations (¹H)
7.98 7.67125.6170.5, 134.1, 149.27.67
7.67 7.98, 7.57134.1125.6, 122.9, 149.27.98, 7.57
6.69 -80.4170.5, 149.2, 122.9, Ar-C (tolyl)Ar-H (tolyl)
2.50 -19.2Ar-C (tolyl)Ar-H (tolyl)

Solid-State NMR (SSNMR) is a powerful technique for studying materials in their solid form, providing information about structure, conformation, and dynamics at the molecular level. Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, in SSNMR these interactions are retained and can provide valuable structural information emory.edunih.gov. SSNMR is particularly useful for characterizing polymorphism, where a compound exists in multiple crystalline forms americanpharmaceuticalreview.com.

Different polymorphs of a compound can exhibit distinct SSNMR spectra due to differences in their crystal packing and molecular conformation mdpi.com. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are commonly employed to obtain high-resolution spectra of solid samples. For this compound, if different polymorphs were to be discovered, ¹³C CP-MAS spectra could be used to distinguish them. Each polymorph would likely display a unique set of chemical shifts for the carbon atoms, reflecting the different local electronic environments in each crystal lattice. While no specific SSNMR studies on this compound polymorphs are publicly available, the methodology remains a critical tool for the solid-state characterization of such compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of Phthalides

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₁₅H₁₂O₂), the expected exact mass for the protonated molecule [M+H]⁺ can be calculated. Experimental HRMS data using Electrospray Ionization (ESI) in positive mode has confirmed this, with a calculated value for [C₁₅H₁₃O₂]⁺ of 225.0916 and a found value of 225.0918, which is in excellent agreement rsc.org. This data confirms the molecular formula of the compound.

HRMS Data (ESI+)
Ion [M+H]⁺
Calculated m/z 225.0916
Found m/z 225.0918
Formula C₁₅H₁₃O₂

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion (such as the molecular ion), subjecting it to fragmentation, and then analyzing the resulting product ions. This provides detailed information about the structure of the molecule. The fragmentation of phthalides often follows characteristic pathways nih.govchemguide.co.uk.

For the protonated molecule of this compound ([M+H]⁺, m/z 225.1), collision-induced dissociation (CID) would likely lead to specific fragment ions. A plausible fragmentation pathway would involve the loss of the 2-methylphenyl group as a neutral species, or cleavage within the phthalide core. Characteristic fragments for phthalides can include losses of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂) nih.govnih.gov.

A proposed MS/MS fragmentation pattern for this compound is outlined below.

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Proposed Neutral Loss Structural Interpretation
225.1133.0C₇H₈Loss of toluene (B28343)
225.1197.1COLoss of carbon monoxide from the lactone
225.1181.1CO₂Loss of carbon dioxide
197.1169.1COSubsequent loss of carbon monoxide

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis in Phthalides

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a molecular fingerprint that is highly specific to the compound's structure and functional groups spectroscopyonline.comtriprinceton.org.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a vibration to be IR active, it must result in a change in the molecule's dipole moment. For this compound, strong characteristic absorption bands would be expected for the lactone carbonyl (C=O) stretch, typically in the range of 1760-1780 cm⁻¹. The C-O stretching of the lactone and the C-H and C=C stretching and bending vibrations of the aromatic rings would also be prominent mdpi.com.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique. When monochromatic light interacts with a molecule, most of it is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), with a shift in frequency corresponding to the molecule's vibrational modes. For a vibration to be Raman active, it must cause a change in the molecule's polarizability. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, in this compound, the C=C stretching vibrations of the aromatic rings would be expected to produce strong Raman signals. The symmetric vibrations of the substituted benzene (B151609) rings would also be clearly visible.

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound.

Vibrational Mode Expected IR Frequency (cm⁻¹) mdpi.com Expected Raman Activity
Aromatic C-H Stretch3100-3000Medium
Aliphatic C-H Stretch (CH₃)2980-2870Medium-Strong
Lactone C=O Stretch~1770Weak
Aromatic C=C Stretch1600-1450Strong
C-O Stretch (Lactone)1300-1200Medium
Aromatic C-H Bending900-675Medium

Characteristic Vibrational Frequencies of Lactone and Aromatic Systems

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. In this compound, the key vibrational modes are associated with the γ-lactone ring and the two aromatic systems.

The most characteristic absorption for a phthalide is the strong carbonyl (C=O) stretching vibration of the five-membered lactone ring. Saturated γ-lactones typically exhibit a C=O stretching band at higher frequencies (1795-1760 cm⁻¹) compared to open-chain esters or six-membered δ-lactones. spcmc.ac.in This is due to the increased ring strain in the five-membered ring. For phthalides, which are fused to a benzene ring, this absorption is a prominent feature in the IR spectrum. Studies on various phthalide derivatives show this lactonic carbonyl stretch appearing in the range of 1777 to 1710 cm⁻¹. asianpubs.orgtandfonline.com

The aromatic rings in this compound give rise to several characteristic bands. The C-H stretching vibrations of the aromatic protons are typically observed in the region of 3100-3000 cm⁻¹. scispace.com Carbon-carbon stretching vibrations within the aromatic rings usually appear as a set of bands in the 1610-1400 cm⁻¹ range. tum.de Additionally, the out-of-plane C-H bending vibrations are highly characteristic of the substitution pattern of the benzene ring and appear in the 900-700 cm⁻¹ region. tum.de The presence of an ortho-disubstituted benzene ring (from the phthalide moiety) and another ortho-substituted ring (the 2-methylphenyl group) would lead to a complex but predictable pattern in this region.

A summary of the expected characteristic IR absorption frequencies for this compound is presented in the table below.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
γ-LactoneC=O Stretch1780 - 1760Strong
Aromatic RingC-H Stretch3100 - 3000Medium to Weak
Aromatic RingC=C Stretch1610 - 1450Medium to Weak (multiple bands)
Aromatic RingC-H Out-of-plane Bend900 - 700Strong
Alkyl (CH₃)C-H Stretch2980 - 2870Medium
LactoneC-O Stretch1300 - 1200Strong

Applications in Reaction Monitoring

Infrared spectroscopy is not only used for the final characterization of a product but also serves as a valuable technique for real-time reaction monitoring. The synthesis of this compound, for instance, could be monitored by observing the disappearance of reactant-specific IR bands and the appearance of product-specific bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of Phthalides

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The chromophores in this compound are the phthalide system itself and the 2-methylphenyl substituent.

The UV-Vis spectrum of phthalide derivatives typically shows multiple absorption bands corresponding to π → π* transitions within the aromatic ring and the carbonyl group. researchgate.netfrontiersin.org The benzene ring of the phthalide moiety and the attached 2-methylphenyl ring both contribute to these absorptions. Studies on related phthalide compounds have shown absorption maxima (λ_max) in the UV region, often with multiple peaks. For example, some fluorinated phthalides exhibit λ_max values around 203-210 nm, 260-281 nm, and sometimes a lower energy absorption band between 300-382 nm, depending on the substitution. tandfonline.com The presence of substituents on the phenyl rings can cause a shift in the absorption maxima (either a bathochromic/red shift to longer wavelengths or a hypsochromic/blue shift to shorter wavelengths) and can also affect the intensity of the absorption.

The expected electronic transitions for this compound would primarily be π → π* transitions associated with the aromatic systems. The n → π* transition of the lactone carbonyl group is also expected, though it is often weaker in intensity.

ChromophoreElectronic TransitionExpected Wavelength Range (nm)
Benzene Ring (Phthalide)π → π200 - 280
2-Methylphenyl Ringπ → π200 - 280
Lactone Carbonyln → π*> 280

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction (SC-XRD) is the gold standard for determining the molecular structure of a compound. asianpubs.org To perform this analysis, a single, high-quality crystal of this compound would be required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined.

For this compound, which is a chiral molecule, SC-XRD can be used to determine its absolute stereochemistry if a suitable anomalous scatterer is present in the crystal structure or by using a chiral derivative. frontiersin.org The analysis would reveal the precise spatial arrangement of the 2-methylphenyl group relative to the phthalide moiety, confirming the conformation of the molecule in the solid state. Although no specific crystal structure of this compound has been reported in the Cambridge Structural Database, analysis of related structures like 3-phenylphthalide (B1295097) provides insights into the expected molecular geometry. nih.gov

The kind of data obtained from a single crystal X-ray diffraction experiment is summarized in the table below.

ParameterInformation Provided
Crystal SystemThe class of crystal symmetry (e.g., monoclinic, orthorhombic).
Space GroupThe symmetry operations that describe the crystal lattice.
Unit Cell DimensionsThe lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Atomic CoordinatesThe precise x, y, z position of each atom in the unit cell.
Bond Lengths and AnglesThe distances between bonded atoms and the angles between bonds.
Torsion AnglesThe dihedral angles that define the conformation of the molecule.
Absolute ConfigurationThe absolute stereochemistry (R or S) at the chiral center.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a technique used to characterize the crystalline nature of a bulk sample. libretexts.org Instead of a single crystal, a finely powdered sample containing a multitude of randomly oriented crystallites is used. The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ).

The PXRD pattern is a unique fingerprint for a specific crystalline phase of a compound. researchgate.net It can be used to:

Identify the crystalline phase of this compound by comparing its experimental pattern to a database of known patterns.

Determine the purity of a bulk sample. The presence of crystalline impurities would result in additional peaks in the diffraction pattern.

Study polymorphism , which is the ability of a compound to exist in more than one crystal structure. Different polymorphs will have distinct PXRD patterns. researchgate.net

Obtain information about the unit cell parameters , although with less precision than from a single crystal analysis.

While no experimental PXRD pattern for this compound is publicly available, the technique remains a crucial tool in the solid-state characterization of such compounds. A typical PXRD data table would list the 2θ angles of the diffraction peaks and their corresponding relative intensities.

Computational Chemistry and Theoretical Investigations of 3 2 Methylphenyl Phthalide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in defining the electronic landscape of 3-(2-Methylphenyl)phthalide, which in turn governs its reactivity and physical properties.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) has emerged as a powerful and widely used method for investigating the ground state properties of organic molecules due to its balance of accuracy and computational efficiency. For this compound, DFT calculations, typically employing hybrid functionals such as B3LYP or PBE0 with basis sets like 6-31G* or 6-311++G(d,p), can be utilized to determine its optimized molecular geometry. These calculations would likely reveal a non-planar structure, with a specific dihedral angle between the phthalide (B148349) and the 2-methylphenyl ring systems due to steric hindrance from the ortho-methyl group.

Key electronic properties that can be elucidated through DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich phthalide moiety, while the LUMO may be distributed across the aromatic systems.

Furthermore, DFT can be used to compute various molecular descriptors that quantify reactivity. These include electronegativity, chemical hardness, and the electrophilicity index, which are derived from the HOMO and LUMO energies. The molecular electrostatic potential (MEP) map is another valuable output from DFT calculations, visualizing the charge distribution and identifying regions susceptible to electrophilic or nucleophilic attack. For this compound, the MEP would likely show negative potential around the carbonyl oxygen of the lactone ring, indicating a site for potential electrophilic interaction.

Table 1: Representative Calculated Ground State Properties of Aryl-Substituted Lactones using DFT

PropertyTypical Calculated ValueSignificance
HOMO-LUMO Energy Gap4-6 eVIndicator of chemical reactivity and stability.
Dipole Moment2-5 DReflects the overall polarity of the molecule.
C=O Bond Length (Lactone)~1.20 - 1.22 ÅProvides insight into the electronic environment of the carbonyl group.
Dihedral Angle (Aryl-Phthalide)Varies (30-60°)Influenced by steric hindrance from substituents.

Note: The values presented are typical for related aryl-lactone systems and serve as an illustrative example. Specific values for this compound would require dedicated calculations.

Ab Initio Methods for Electronic Configuration

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of theory for investigating the electronic configuration of this compound. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)) can provide more accurate descriptions of electron correlation effects, which are important for a detailed understanding of the molecule's electronic structure.

These methods can be employed to refine the geometry optimization and to calculate more precise electronic energies. While computationally more demanding than DFT, ab initio calculations can be crucial for validating DFT results and for studying excited states. For instance, Time-Dependent DFT (TD-DFT) or equation-of-motion coupled-cluster methods can be used to predict the electronic absorption spectra, providing insights into the nature of electronic transitions (e.g., π-π* transitions) that are characteristic of such aromatic systems. These calculations can help in assigning the absorption bands observed in experimental UV-Vis spectra.

Conformational Analysis and Molecular Dynamics Simulations of Phthalide Derivatives

The flexibility of the bond connecting the 2-methylphenyl group to the phthalide core allows for different spatial arrangements, or conformations. Understanding the conformational landscape and intermolecular behavior is crucial for predicting the macroscopic properties of this compound.

Energy Landscape and Rotational Barriers

The rotation around the single bond connecting the stereocenter of the phthalide ring and the 2-methylphenyl group is a key conformational feature. The presence of the ortho-methyl group on the phenyl ring introduces significant steric hindrance, which restricts free rotation and leads to a more complex energy landscape compared to an unsubstituted phenylphthalide.

Computational methods can be used to map this potential energy surface by systematically rotating the dihedral angle and calculating the energy at each step. This analysis would likely reveal distinct energy minima corresponding to stable conformers and energy maxima corresponding to transition states. The energy difference between the minima and maxima defines the rotational barrier. For this compound, the rotational barrier is expected to be significant due to the steric clash between the methyl group and the phthalide ring system. Theoretical studies on similar substituted biaryl systems have shown that such ortho-substituents can create rotational barriers in the range of several kcal/mol. nih.govmdpi.com

Table 2: Illustrative Rotational Energy Barriers for Substituted Biaryl Systems

SystemMethodCalculated Rotational Barrier (kcal/mol)
BiphenylDFT~2.0
2-MethylbiphenylDFT~5-7
2,2'-DimethylbiphenylDFT>15

Note: These are representative values for related systems to illustrate the effect of ortho-substitution.

Intermolecular Interactions and Aggregation Behavior

Molecular dynamics (MD) simulations can provide a dynamic picture of the behavior of this compound in a condensed phase, such as in solution or in a crystal lattice. MD simulations model the movement of atoms and molecules over time based on a force field that describes the intra- and intermolecular interactions.

These simulations can reveal how molecules of this compound interact with each other and with solvent molecules. Key intermolecular interactions for this compound would include van der Waals forces, π-π stacking between the aromatic rings, and dipole-dipole interactions arising from the polar lactone group. MD simulations can be used to predict how these interactions might lead to molecular aggregation or self-assembly in solution. mdpi.com

In the solid state, these interactions dictate the crystal packing. By simulating a system of multiple molecules, it is possible to predict the most stable crystal structure and to calculate properties such as the lattice energy. Understanding the aggregation behavior is important as it can influence properties like solubility and bioavailability in pharmaceutical applications.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data, which can aid in the structural elucidation and characterization of this compound.

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application of computational chemistry. By calculating the magnetic shielding tensors of the nuclei (e.g., ¹H and ¹³C) in the optimized molecular structure, typically using the Gauge-Including Atomic Orbital (GIAO) method, the chemical shifts can be predicted. nih.govuncw.edu These predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental NMR data to confirm the molecular structure. For this compound, these calculations would be sensitive to the conformation, particularly the orientation of the 2-methylphenyl group, and could help in assigning the signals of the aromatic protons and carbons.

Similarly, the vibrational spectrum (Infrared and Raman) can be calculated by computing the second derivatives of the energy with respect to the atomic positions. This yields the vibrational frequencies and their corresponding normal modes. The calculated frequencies are often scaled by an empirical factor to better match experimental data. These theoretical spectra can be used to assign the various vibrational bands observed experimentally, such as the characteristic C=O stretching frequency of the lactone ring and the various C-H and C=C stretching and bending modes of the aromatic rings. nih.govresearchgate.net

The electronic absorption spectrum (UV-Vis) can be predicted using methods like Time-Dependent Density Functional Theory (TD-DFT). nih.govmdpi.comnih.gov These calculations provide the excitation energies and oscillator strengths of the electronic transitions. For this compound, the predicted spectrum would likely show strong absorptions in the UV region corresponding to π-π* transitions within the aromatic phthalide and 2-methylphenyl systems.

Table 3: Computationally Predicted Spectroscopic Data for a Generic 3-Arylphthalide

Spectroscopic ParameterComputational MethodPredicted Value Range
¹³C NMR Chemical Shift (C=O)GIAO-DFT165-175 ppm
¹H NMR Chemical Shift (CH-Aryl)GIAO-DFT5.5-6.5 ppm
IR Frequency (C=O stretch)DFT (scaled)1750-1780 cm⁻¹
UV-Vis λmax (π-π*)TD-DFT250-300 nm

Note: These values are illustrative and based on general knowledge of similar compounds. Actual values for this compound would require specific calculations.

Computed NMR Chemical Shifts and Coupling Constants

Quantum mechanical calculation of NMR parameters has become an indispensable tool for structure elucidation and verification. researchgate.netnih.gov Density Functional Theory (DFT) is a widely used method for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules with a high degree of accuracy. nih.govnih.gov These calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method.

The accuracy of computed NMR chemical shifts is highly dependent on the chosen theoretical level, which includes the functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-311+G(d,p), cc-pVDZ). researchgate.netnih.gov By optimizing the molecular geometry of this compound and then calculating the magnetic shielding tensors, theoretical chemical shifts can be obtained. These are then typically scaled or referenced against a standard, such as Tetramethylsilane (TMS), to allow for direct comparison with experimental data. researchgate.net

A statistical analysis, often involving the calculation of the Mean Absolute Error (MAE) between the computed and experimental shifts, is used to validate the proposed structure and the computational methodology. researchgate.net While specific computational studies detailing the NMR chemical shifts for this compound are not extensively documented in publicly accessible literature, a hypothetical comparison based on standard computational chemistry practices is presented below.

Table 1: Hypothetical Computed vs. Experimental ¹³C NMR Chemical Shifts for this compound This table is illustrative and demonstrates the type of data generated in such a computational study.

Carbon Atom Computed Chemical Shift (ppm) Experimental Chemical Shift (ppm) Difference (ppm)
C1 129.8 128.5 1.3
C3 85.2 84.1 1.1
C3a 125.9 125.0 0.9
C4 126.3 125.5 0.8
C5 130.1 129.2 0.9
C6 135.0 134.1 0.9
C7 122.4 121.7 0.7
C7a 151.5 150.3 1.2
C=O 171.2 170.1 1.1
C1' 138.9 137.8 1.1
C2' 136.8 135.9 0.9
C3' 131.5 130.6 0.9
C4' 129.0 128.1 0.9
C5' 127.2 126.4 0.8
C6' 128.8 127.9 0.9

Spin-spin coupling constants, another critical NMR parameter, can also be computed, providing further insight into the bonding environment and molecular conformation.

Calculated Vibrational Frequencies and Electronic Transitions

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is fundamental for identifying functional groups and characterizing molecular structure. Computational methods can predict the vibrational frequencies and intensities of a molecule, aiding in the assignment of experimental spectra. nih.govajchem-a.com Harmonic vibrational frequency calculations are routinely performed using DFT methods after geometry optimization. wisc.edu The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an empirical factor to improve agreement. ajchem-a.com

For this compound, key vibrational modes would include the C=O stretching of the lactone ring, C-O stretching, aromatic C-H stretching, and various bending modes. A table of calculated frequencies would allow for a detailed assignment of the experimental IR spectrum. researchgate.netnih.gov

Electronic transitions, which are observed in UV-Vis spectroscopy, can also be modeled using computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT). researchgate.net These calculations provide information on the excitation energies and oscillator strengths of electronic transitions. For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) corresponding to π→π* transitions within the aromatic rings and n→π* transitions involving the carbonyl group. nih.gov

Table 2: Illustrative Calculated Vibrational Frequencies for Key Functional Groups of this compound This table is illustrative. Frequencies are typically scaled to compare with experimental data.

Vibrational Mode Calculated Frequency (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Aliphatic C-H Stretch 2980 - 2870
Lactone C=O Stretch 1785
Aromatic C=C Stretch 1610 - 1450
C-O-C Stretch 1250 - 1050

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions, providing insights that are often difficult or impossible to obtain through experiments alone. rsc.org By mapping the potential energy surface (PES) of a reaction, key structures such as reactants, products, intermediates, and transition states can be identified and characterized. mdpi.com

Transition State Localization and Activation Energies

A critical aspect of mechanistic studies is the localization of the transition state (TS), which represents the maximum energy point along the minimum energy reaction path. mdpi.com Various algorithms are employed to find these first-order saddle points on the PES. Once a transition state is located, its structure provides a snapshot of the bond-breaking and bond-forming processes.

For reactions involving this compound, such as its synthesis or subsequent transformations, computational modeling can determine the structure of the relevant transition states. nih.govmdpi.com Frequency calculations are then performed to confirm the nature of the stationary point; a genuine transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com

The energy difference between the reactants and the transition state defines the activation energy (Ea) of the reaction. This value is crucial for understanding the reaction kinetics. For instance, in the synthesis of 3-substituted phthalides via catalytic C-H activation, computational studies can model the oxidative addition and reductive elimination steps, calculating the activation barriers for each to determine the rate-determining step. mdpi.com

Solvent Effects on Reaction Pathways

Chemical reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. wikipedia.orgnih.gov Computational models can account for these solvent effects through either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, while explicit models involve including individual solvent molecules in the calculation.

The choice of solvent can stabilize or destabilize reactants, products, and transition states to different extents, thereby altering the activation energy. wikipedia.org For reactions involving charged or highly polar species, solvent effects are particularly pronounced. nih.gov A computational study on a reaction of this compound would involve optimizing the geometries of all species in the presence of a selected solvent model to obtain a more realistic energy profile and a better understanding of the reaction's behavior in solution. nih.gov

Molecular Orbital Theory and Frontier Orbital Analysis of this compound

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. ossila.com The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important in this context, as described by Frontier Molecular Orbital (FMO) theory. libretexts.orgchemistryviews.orgimperial.ac.uk

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.netyoutube.com The energies of these orbitals and the energy gap between them (HOMO-LUMO gap) are key descriptors of molecular reactivity, stability, and electronic properties. wikipedia.orgscirp.org A small HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. wikipedia.orgresearchgate.net

For this compound, a computational analysis would yield the energies of the HOMO and LUMO and visualize their spatial distribution. The HOMO would likely be distributed over the electron-rich aromatic portions of the molecule, while the LUMO might be localized around the electron-deficient carbonyl group of the lactone ring. mdpi.com This information is invaluable for predicting the regioselectivity and stereoselectivity of reactions, such as cycloadditions or nucleophilic attacks. libretexts.org

Table 3: Representative Frontier Orbital Energies for a Phthalide-type Structure This table is illustrative and shows the type of data generated from a DFT calculation.

Orbital Energy (eV)
LUMO+1 -0.5
LUMO -1.2
HOMO -6.5
HOMO-1 -7.1

| HOMO-LUMO Gap | 5.3 |

The analysis of these frontier orbitals provides a quantum chemical basis for understanding the chemical behavior of this compound, guiding the design of new reactions and the prediction of their outcomes. rsc.org

Applications in Organic Synthesis and Materials Science Non Biological Focus

3-(2-Methylphenyl)phthalide as a Synthetic Intermediate for Complex Molecules

The strategic placement of functional groups and aromatic rings in this compound provides a foundation for its use as a precursor in the synthesis of intricate molecular systems, including polycyclic aromatic compounds and various heterocyclic structures.

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused benzene (B151609) rings. beilstein-journals.org Due to their extended π-electron systems, they often exhibit interesting photophysical properties. beilstein-journals.org The synthesis of functionalized PAHs is a significant area of research in organic chemistry.

While specific examples of the direct conversion of this compound to polycyclic aromatic compounds are not extensively documented in readily available literature, its structure suggests a potential pathway. Through a sequence of reactions, such as reduction of the lactone, followed by dehydration and cyclization reactions, it is theoretically possible to form derivatives of benz[a]anthracene. This transformation would likely involve the formation of a new six-membered ring fused to the existing aromatic systems. The general strategy for synthesizing such complex aromatic structures often involves intramolecular cyclization reactions of appropriately substituted precursors. nih.gov

For instance, a hypothetical reaction pathway could involve the reduction of the phthalide (B148349) to the corresponding diol, followed by an acid-catalyzed dehydration and intramolecular electrophilic aromatic substitution to yield a dihydrobenz[a]anthracene derivative, which could then be aromatized.

Illustrative Reaction Scheme for the Hypothetical Conversion of this compound to a Benz[a]anthracene Derivative

StepReactantReagentsProduct
1This compound1. LiAlH4, THF2. H3O+2-((2-methylphenyl)(hydroxymethyl)methyl)benzyl alcohol
22-((2-methylphenyl)(hydroxymethyl)methyl)benzyl alcoholH2SO4, heat7-Methyl-7,12-dihydrobenz[a]anthracene
37-Methyl-7,12-dihydrobenz[a]anthraceneDDQ, Benzene7-Methylbenz[a]anthracene

This table presents a hypothetical reaction sequence for illustrative purposes.

Heterocyclic compounds are cyclic compounds containing atoms of at least two different elements in their rings. The lactone ring in this compound is itself a heterocyclic system. This moiety can be chemically transformed to generate other heterocyclic structures.

The reaction of the phthalide with various nucleophiles can lead to the opening of the lactone ring, providing a difunctional intermediate that can be used in subsequent cyclization reactions to form new heterocyclic systems. For example, reaction with primary amines could potentially lead to the formation of isoquinolinone derivatives. The synthesis of N-substituted isoquinolinones often involves the cyclization of 2-acylbenzoic acid derivatives with amines. mdpi.com While starting from this compound would require a different synthetic strategy, the underlying principle of forming a new nitrogen-containing ring by reacting a suitable precursor with an amine remains relevant.

A potential synthetic route could involve the reaction of this compound with a primary amine under conditions that promote ring opening and subsequent dehydration to form an isoquinolinone.

Hypothetical Synthesis of an Isoquinolinone Derivative

Reactant 1Reactant 2ConditionsProduct
This compoundAnilineHigh Temperature, Lewis Acid Catalyst2-Phenyl-3-(2-methylphenyl)isoquinolin-1(2H)-one

This table outlines a hypothetical reaction to illustrate the potential of this compound as a precursor to nitrogen-containing heterocycles.

Role in Polymer Chemistry and Polymer Functionalization

The incorporation of unique structural units into polymer backbones is a key strategy for developing new materials with tailored properties. The rigid, bulky structure of the phthalide group can impart desirable characteristics such as high thermal stability and good mechanical properties to polymers.

While the direct polymerization of this compound is not a common approach, it can be chemically modified to introduce polymerizable functional groups. For example, introducing hydroxyl or carboxylic acid groups onto the aromatic rings would allow it to be used as a monomer in condensation polymerizations to form polyesters or polyamides.

The presence of the bulky phthalide group in the polymer backbone would likely increase the glass transition temperature (Tg) and enhance the thermal stability of the resulting polymer. Such high-performance polymers are of interest for applications in electronics and aerospace industries.

A more common strategy for incorporating phthalide groups into polymers is to synthesize monomers that already contain this moiety. For instance, bisphenols or diamines containing a phthalide group can be prepared and subsequently used in polycondensation reactions. While many studies on phthalide-containing polymers utilize phenolphthalein (B1677637) as the starting material for monomer synthesis, a similar approach could theoretically be applied to this compound.

By functionalizing the aromatic rings of this compound with reactive groups, novel monomers for high-performance polymers could be developed.

Potential Functionalization of this compound for Monomer Synthesis

Starting MaterialReactionFunctionalized Product (Potential Monomer)
This compoundNitration, followed by reductionDiamino-3-(2-methylphenyl)phthalide
This compoundFriedel-Crafts acylation, followed by oxidationDicarboxy-3-(2-methylphenyl)phthalide

This table provides hypothetical examples of how this compound could be functionalized to create monomers for polymerization.

Applications in Optoelectronic Materials

Organic materials with specific electronic and optical properties are at the forefront of research for applications in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The design and synthesis of novel organic semiconductors often involve the creation of molecules with extended π-conjugated systems and tunable energy levels.

Derivatives of this compound could potentially be explored as building blocks for such materials. By chemically modifying the structure to introduce electron-donating or electron-withdrawing groups, and by extending the conjugation through the coupling of additional aromatic or heterocyclic rings, it may be possible to create novel compounds with interesting photophysical and electronic properties. For example, the synthesis of fluorescent dyes often involves the creation of rigid, planar molecules with extended π-systems. chemrevlett.comncl.ac.uk While specific applications of this compound in this field are not well-documented, its core structure provides a scaffold that could be elaborated upon to create new materials for optoelectronic applications.

Hypothetical Optoelectronic Properties of a Derivative

DerivativeAbsorption Max (nm)Emission Max (nm)Quantum Yield
Anthracene-fused derivative of this compound4204800.65

This table presents hypothetical data for an illustrative derivative to showcase potential optoelectronic properties.

Fluorescent Probes and Dyes

The phthalide core is a key structural motif in several classes of dyes, most notably the phthalein and rhodamine dyes. The synthesis of these dyes often involves the condensation of phthalic anhydride (B1165640) or its derivatives with phenols. Although not a direct precursor in the traditional synthesis of dyes like phenolphthalein, the this compound structure could potentially be modified to create novel fluorescent compounds.

The fluorescence properties of such hypothetical dyes would be influenced by the electronic nature of the substituents on the phenyl rings. The development of fluorescent probes often involves incorporating specific functionalities that can interact with analytes, leading to a change in fluorescence intensity or wavelength. For instance, a probe for a particular metal ion could be designed by introducing a chelating group onto the this compound framework.

Table 1: Hypothetical Photophysical Properties of a Fluorescent Dye Derived from this compound

PropertyValue
Excitation Wavelength (λex)480 nm
Emission Wavelength (λem)520 nm
Quantum Yield (ΦF)0.45
Molar Extinction Coefficient (ε)35,000 M⁻¹cm⁻¹

Note: The data in this table is illustrative and based on typical values for similar small-molecule organic fluorophores.

Organic Light-Emitting Diode (OLED) Components

Materials with high thermal stability and well-defined electronic properties are crucial for the fabrication of efficient Organic Light-Emitting Diodes (OLEDs). While there is no specific literature detailing the use of this compound in OLEDs, phthalide-containing polymers have been investigated for their potential in this area. The rigid and bulky nature of the phthalide group can enhance the morphological stability of thin films used in OLED devices.

Derivatives of this compound could be synthesized to act as host materials in the emissive layer of an OLED. These host materials form a matrix for the dopant, which is the light-emitting species. The key requirements for a host material include a high triplet energy level, good charge transport properties, and excellent thermal and electrochemical stability.

Table 2: Potential Properties of a this compound-Based Host Material for OLEDs

PropertyTarget Value
Triplet Energy (ET)> 2.7 eV
Glass Transition Temperature (Tg)> 150 °C
HOMO Level~ -5.8 eV
LUMO Level~ -2.5 eV

Note: These values represent desirable characteristics for a host material in a blue phosphorescent OLED and are not experimentally determined for a this compound derivative.

Catalytic Activity of Phthalide-Derived Ligands

The development of novel ligands is a cornerstone of advancement in transition metal catalysis. While this compound itself is not a ligand, it can serve as a scaffold for the synthesis of new ligand systems. For example, the phthalide ring could be opened to reveal functional groups that can coordinate to a metal center. Alternatively, functional groups capable of metal coordination could be introduced onto the phenyl rings.

The design of such ligands would allow for the fine-tuning of the steric and electronic environment around the metal center, which in turn controls the activity and selectivity of the catalyst. For instance, a chiral ligand derived from this compound could be employed in asymmetric catalysis to produce enantiomerically enriched products.

Advanced Material Scaffolds Derived from this compound

The incorporation of the this compound moiety into polymer backbones can lead to the development of advanced materials with unique properties. Phthalide-containing polymers, often referred to as poly(aryl ether ketone)s or polyimides with pendant phthalide groups, are known for their excellent thermal stability, mechanical strength, and gas separation properties. rsc.orgrsc.org

The bulky and rigid nature of the this compound unit can disrupt polymer chain packing, leading to an increase in the fractional free volume of the material. This is particularly advantageous for applications in gas separation membranes, where a higher free volume can lead to increased permeability. rsc.orgrsc.org Furthermore, the lactone ring of the phthalide group can potentially undergo crosslinking reactions at elevated temperatures, which can enhance the dimensional stability and solvent resistance of the resulting material. rsc.org

Table 3: Comparative Thermal Properties of Polymers with and without Phthalide Moieties

PolymerGlass Transition Temperature (Tg)5% Weight Loss Temperature (Td5)
Standard Polyimide280 °C500 °C
Phthalide-Containing Polyimide (Representative)320 °C550 °C

Note: This table provides a general comparison to illustrate the typical effect of incorporating phthalide groups into a polymer backbone.

Advanced Analytical Techniques for the Detection and Quantification of Phthalide Derivatives in Chemical Systems

Chromatographic Methods for Separation and Quantification

Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. For phthalide (B148349) derivatives, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography (SFC) are the most powerful and commonly applied techniques.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantification of non-volatile or thermally sensitive compounds like 3-arylphthalides. Method development for these compounds typically involves reverse-phase chromatography, which separates molecules based on their hydrophobicity.

A well-established method for a similar compound, 3-n-butylphthalide (NBP), provides a strong template for the analysis of 3-(2-Methylphenyl)phthalide. japsonline.comjapsonline.com In such a method, a C18 column is the stationary phase of choice, offering excellent resolving power for aromatic compounds. The mobile phase generally consists of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer, often with a gradient elution to ensure adequate separation from matrix components and impurities. actascientific.comlmaleidykla.lt

Detection is most commonly achieved using an ultraviolet (UV) detector, as the aromatic rings in the phthalide structure exhibit strong absorbance in the UV range. japsonline.com For 3-n-butylphthalide, a detection wavelength of 228 nm has been shown to provide high sensitivity. japsonline.com Method validation is a critical step and, as per ICH guidelines, includes assessment of linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). actascientific.comresearchgate.netmdpi.com For instance, a validated HPLC-UV method for 3-n-butylphthalide demonstrated linearity over a concentration range of 25.6 to 1025.0 ng/mL, with an LOQ of 25.6 ng/mL, showcasing the sensitivity of the technique. japsonline.com

Table 1: Illustrative HPLC Method Parameters for 3-Substituted Phthalides Based on data for 3-n-butylphthalide japsonline.comjapsonline.com

ParameterCondition/Value
Stationary Phase (Column) C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol/Acetonitrile and Water/Buffer mixture
Elution Mode Isocratic or Gradient
Flow Rate ~1.0 mL/min
Detection UV Spectrophotometry at ~228 nm
Linear Range (Example) 25 - 1000 ng/mL
Limit of Quantification (LOQ) ~25 ng/mL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Phthalides

For phthalide derivatives that possess sufficient volatility and thermal stability, Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally powerful tool for both separation and structural identification. nih.govnih.gov This technique has been successfully applied to identify a range of phthalide derivatives in natural extracts, such as those from Ligusticum chuanxiong. oup.comresearchgate.net

In a typical GC-MS analysis, the sample is injected into a heated port where it vaporizes. The gaseous analytes are then carried by an inert gas (e.g., helium) through a capillary column. A common stationary phase for this analysis is a nonpolar 5% phenyl methyl siloxane (e.g., HP-5MS), which separates compounds based on their boiling points and polarity. oup.com The column temperature is carefully controlled and programmed to ramp up, allowing for the sequential elution of different compounds.

The mass spectrometer serves as a highly specific detector. As compounds elute from the GC column, they are ionized (typically by electron impact), and the resulting charged fragments are separated by their mass-to-charge ratio. The fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that allows for unambiguous identification by comparison to spectral libraries or known standards. oup.com

Table 2: Typical GC-MS Parameters for Phthalide Derivative Analysis Based on data from the analysis of phthalides in Ligusticum chuanxiong oup.com

ParameterCondition/Value
GC Column HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film)
Carrier Gas Helium (~1.0 mL/min)
Injector Temperature ~250 °C
Temperature Program Initial 80°C, ramp to 160°C, then to 220°C, and finally to 280°C
Ionization Mode Electron Impact (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range m/z 33–400

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) emerges as a powerful alternative to HPLC, particularly for chiral separations. selvita.com Since this compound possesses a chiral center, SFC is an ideal technique for separating its enantiomers. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. chromatographyonline.com This gives the mobile phase unique properties: low viscosity and high diffusivity, which allow for faster separations and higher efficiency compared to HPLC. chromatographyonline.comafmps.be

For chiral separations, SFC is almost always paired with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are widely used and have proven effective for separating the enantiomers of various lactones. nih.govresearchgate.net To modulate analyte retention and improve peak shape, an organic solvent, known as a modifier (e.g., methanol, ethanol), is typically added to the CO2 mobile phase. afmps.be The separation can be further optimized by adjusting parameters such as back pressure, temperature, and the concentration of the modifier. nih.gov The environmental benefit of replacing large volumes of organic solvents with CO2 makes SFC a "greener" alternative to normal-phase HPLC. selvita.com

Table 3: General SFC Parameters for Chiral Lactone Separation Based on established methods for chiral separations afmps.benih.gov

ParameterCondition/Value
Mobile Phase Supercritical CO₂ with an organic modifier
Organic Modifier Methanol, Ethanol, or Isopropanol
Stationary Phase (Column) Chiral Stationary Phase (e.g., Polysaccharide-based like Amylose tris(3,5-dimethylphenylcarbamate))
Back Pressure 125 - 250 bar
Temperature 5 - 40 °C
Detection UV or Mass Spectrometry (MS)

Electrochemical Methods for Phthalide Analysis

Electrochemical methods offer a different approach to the analysis of redox-active molecules. These techniques measure the current response of a substance to an applied potential, providing information on its concentration and electrochemical properties.

Voltammetric Techniques

Voltammetry, particularly Cyclic Voltammetry (CV), can be used to investigate the redox behavior of electroactive functional groups within a molecule. wikipedia.orglibretexts.org For this compound, the carbonyl group within the γ-lactone ring is a potential site for electrochemical reduction. While specific studies on this compound are not widely available, the principles of voltammetry can be applied to predict its behavior. researchgate.net

A CV experiment is conducted in an electrochemical cell using a three-electrode system: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). ossila.com The potential of the working electrode is scanned linearly to a negative value and then reversed. If the lactone is reducible, a cathodic peak will be observed in the forward scan, corresponding to the reduction of the carbonyl group. The peak potential provides information about the thermodynamic ease of the reduction, while the peak current is proportional to the concentration of the analyte in the solution. ossila.com This relationship can be used for quantification.

Table 4: Components of a Standard Cyclic Voltammetry Setup

ComponentDescription/Example
Instrument Potentiostat
Working Electrode Glassy Carbon, Platinum, or Gold Electrode
Reference Electrode Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)
Counter (Auxiliary) Electrode Platinum Wire or Graphite (B72142) Rod
Solvent/Electrolyte System Aprotic solvent (e.g., Acetonitrile) with a supporting electrolyte (e.g., Tetrabutylammonium perchlorate)

Spectrophotometric and Fluorometric Methods for Phthalide Detection

Spectroscopic methods based on the absorption or emission of light provide rapid and sensitive means for the detection and quantification of aromatic compounds like this compound.

Spectrophotometric Methods

UV-Visible spectrophotometry is a straightforward and widely accessible technique for quantifying compounds that contain chromophores (light-absorbing groups). The aromatic rings and the carbonyl group in this compound act as chromophores, leading to characteristic absorption of UV light. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte.

To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. For a related compound, phenolphthalein (B1677637), which has a similar core phthalide structure, the λmax in its colorless form is in the UV region, while its colored form absorbs strongly in the visible region at around 552-554 nm. wikipedia.orgphotochemcad.com For this compound, the λmax would be expected in the UV range, likely between 230 and 300 nm.

Fluorometric Methods

Fluorescence spectroscopy is an exceptionally sensitive technique that can be applied to molecules that fluoresce (i.e., emit light after absorbing light). For a molecule to be fluorescent, it typically needs to have a rigid, conjugated π-system. While not all phthalides are strongly fluorescent, 3-arylphthalides have the structural features that could potentially give rise to fluorescence.

The development of a fluorometric method would involve determining the optimal excitation and emission wavelengths. An excitation-emission matrix (EEM) scan can map the fluorescence intensity across a range of wavelengths. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is also a key parameter. The fluorescence of aromatic molecules like naphthalimide derivatives is known to be highly sensitive to solvent polarity, which can cause shifts in the emission wavelength and changes in quantum yield. rsc.orgnih.govresearchgate.netnih.govresearchgate.net This solvatochromism could also be a feature of 3-arylphthalides and would need to be considered during method development by maintaining a consistent solvent environment.

Table 5: Comparison of Spectrophotometric and Fluorometric Methods

ParameterUV-Vis SpectrophotometryFluorometry
Principle Measurement of light absorptionMeasurement of light emission
Key Measurement Absorbance at λmaxEmission intensity at λem (following excitation at λex)
Governing Law Beer-Lambert LawFluorescence intensity is proportional to concentration (at low conc.)
Selectivity Moderate; based on unique λmaxHigh; based on unique excitation/emission wavelength pair
Sensitivity Good (µM to mM range)Excellent (nM to µM range)

Sample Preparation and Extraction Methodologies for Phthalide Isolation from Complex Mixtures

The accurate detection and quantification of phthalide derivatives, such as this compound, in complex matrices is critically dependent on the efficacy of sample preparation and extraction methodologies. These initial steps are paramount for isolating the target analytes from interfering substances, thereby enhancing the sensitivity and selectivity of subsequent analytical instrumentation. The choice of an appropriate extraction technique is dictated by the physicochemical properties of the analyte, the nature of the sample matrix, and the desired concentration levels.

A variety of extraction methods have been developed and optimized for the isolation of phthalates, which are structurally analogous to phthalides, and these techniques are largely applicable to the isolation of this compound. These methods range from traditional liquid-liquid extraction (LLE) to more modern sorbent-based techniques like solid-phase extraction (SPE) and solid-phase microextraction (SPME).

Liquid-Liquid Extraction (LLE) remains a fundamental and widely used technique due to its simplicity and effectiveness. mdpi.com This method relies on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For the extraction of relatively nonpolar phthalide derivatives from aqueous matrices, water-immiscible organic solvents are employed. The selection of the organic solvent is crucial for achieving high extraction efficiency.

In a typical LLE procedure, the sample is mixed with a suitable organic solvent, and after vigorous shaking, the two phases are allowed to separate. The analyte, being more soluble in the organic phase, is thus extracted from the aqueous sample. The process can be repeated to improve recovery rates. Common solvents for extracting phthalate (B1215562) esters, and by extension, phthalides, include n-hexane, dichloromethane, and mixtures like hexane/acetone. epa.gov

For solid samples, a preliminary dissolution or extraction step is necessary. For instance, polymers containing phthalates are often dissolved in a solvent like tetrahydrofuran (B95107) (THF), followed by precipitation of the polymer with a non-solvent such as hexane, leaving the analyte in the liquid phase. gcms.cz

Solid-Phase Extraction (SPE) offers several advantages over LLE, including higher enrichment factors, reduced solvent consumption, and the potential for automation. mdpi.com SPE involves passing a liquid sample through a solid sorbent material, which retains the analyte. The interfering components are washed away, and the analyte is then eluted with a small volume of a strong solvent.

The choice of sorbent is critical and depends on the polarity of the analyte. For phthalide derivatives, which are moderately polar, reversed-phase sorbents like C18 or polymeric sorbents are often suitable. The general steps in an SPE procedure are:

Conditioning: The sorbent is treated with a solvent to activate it.

Loading: The sample is passed through the sorbent, and the analyte is adsorbed.

Washing: A weak solvent is used to remove any weakly bound interfering compounds.

Elution: A strong solvent is used to desorb the analyte from the sorbent.

The following table summarizes typical parameters for the SPE of phthalate esters, which can be adapted for this compound.

ParameterDescription
Sorbent C18, Polymeric (e.g., Styrene-Divinylbenzene)
Sample pH Neutral to slightly acidic
Wash Solvent Water, Methanol/Water mixtures
Elution Solvent Acetonitrile, Ethyl acetate, Dichloromethane

Solid-Phase Microextraction (SPME) is a solvent-free extraction technique that utilizes a fused-silica fiber coated with a stationary phase. mdpi.com The fiber is exposed to the sample (either in the headspace or directly immersed), and the analyte partitions into the coating. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. SPME is particularly useful for trace analysis and can be easily automated. The choice of fiber coating depends on the analyte's volatility and polarity.

Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized version of LLE that provides very high enrichment factors. mdpi.com In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample. This creates a cloudy solution of fine droplets of the extraction solvent, providing a large surface area for rapid extraction of the analyte. After centrifugation, the sedimented phase containing the concentrated analyte is collected for analysis. nih.gov

The table below provides a comparative overview of these extraction techniques for phthalide derivatives.

TechniquePrincipleAdvantagesDisadvantages
LLE Partitioning between two immiscible liquidsSimple, inexpensiveLarge solvent consumption, can be time-consuming, formation of emulsions
SPE Adsorption onto a solid sorbentHigh enrichment, low solvent use, automation possibleCan be more expensive, method development can be complex
SPME Partitioning into a coated fiberSolvent-free, simple, sensitiveFiber fragility, limited sample volume, matrix effects can be significant
DLLME Partitioning into a dispersed micro-solventHigh enrichment factor, rapid, low solvent useRequires specific solvent system, not suitable for all matrices

Recent advancements in sample preparation also include the development of novel sorbent materials, such as molecularly imprinted polymers (MIPs), which offer high selectivity for a specific target analyte or a class of structurally related compounds. nih.gov These materials can be employed in SPE or SPME formats to further enhance the isolation of phthalide derivatives from complex mixtures.

The following table presents a summary of research findings on the recovery of phthalates from various matrices using different extraction methods, which serves as a guide for the expected performance for this compound.

AnalyteMatrixExtraction MethodRecovery (%)
Phthalate EstersWaterSPE (C18)85-105%
Phthalate EstersEdible OilLLE (n-Hexane)80-95%
Phthalate EstersCosmeticsThree-phase LLE84-97% nih.gov
Di-n-butyl phthalateFruit JuiceLLE (Ethyl acetate/Hexane)>90% researchgate.net

Ultimately, the successful isolation of this compound from a complex mixture requires a careful consideration of the sample matrix and the analytical objectives. Method validation, including the determination of recovery, precision, and limits of detection, is essential to ensure the reliability of the entire analytical procedure.

Future Directions and Unexplored Avenues in the Chemistry of 3 2 Methylphenyl Phthalide

Development of Novel and Efficient Synthetic Routes

While several methods exist for the synthesis of 3-arylphthalides, future research will likely focus on developing more efficient, sustainable, and versatile routes specifically tailored for sterically demanding substrates like 3-(2-Methylphenyl)phthalide.

Existing strategies often involve the condensation of phthalaldehydic acids with aromatic substrates, palladium-catalyzed arylations, or the addition of organometallic reagents to 2-formylbenzoates. acs.orgrsc.orgresearchgate.netrsc.org For instance, palladium-catalyzed coupling of aldehydes with organoboronic acids has proven effective for a range of 3-arylphthalides. acs.orgacs.org Another approach involves a one-pot synthesis using an organozinc reagent generated in-situ. benthamdirect.com

Future advancements should aim to overcome the limitations of current methods, such as high catalyst loading, harsh reaction conditions, or limited substrate scope, especially when dealing with the hindered 2-methylphenyl group. Key areas for development include:

Advanced Catalytic Systems: Designing novel ligands for transition metal catalysts (e.g., palladium, copper, ruthenium) that can accommodate the steric bulk of the ortho-methyl substituent, leading to higher yields and selectivity. nih.govresearchgate.net

C-H Activation/Functionalization: Exploring direct C-H arylation of the phthalide (B148349) core as a more atom-economical alternative to pre-functionalized starting materials.

Asymmetric Synthesis: Developing robust catalytic asymmetric methods to access enantiomerically pure forms of this compound. Current strategies often rely on chiral ligands in conjunction with organozinc or organoboron reagents, and there is considerable scope for improvement in enantioselectivity. nih.govrsc.org

Photocatalysis and Electrochemistry: Utilizing visible-light photocatalysis or electrochemical methods to drive the synthesis under milder and more environmentally benign conditions, potentially accessing novel reaction pathways. organic-chemistry.org

Table 1: Comparison of Selected Modern Synthetic Routes for 3-Arylphthalides

MethodKey ReagentsCatalyst/ConditionsAdvantagesPotential Future Improvements
Palladium-Catalyzed ArylationMethyl 2-formylbenzoate (B1231588), Arylboronic acid[Pd(allyl)Cl]₂, Thioether-imidazolinium carbene ligandGood to excellent yields, high substrate tolerance. acs.orgDevelopment of catalysts for lower loading and milder conditions; asymmetric versions. acs.org
Organozinc AdditionMethyl 2-formylbenzoate, Diethylzinc, Arylboronic acidLigand-free, one-potDirect and efficient one-pot method. benthamdirect.comExpansion of substrate scope, especially for sterically hindered aryl groups.
Friedel-Crafts CondensationAromatic ester, AldehydeEaton's reagent (P₂O₅/MeSO₃H)Metal- and solvent-free conditions. researchgate.netImproving functional group tolerance and reducing the use of strong acids.
Asymmetric Arylation-Lactonization2-Formylbenzoate, Arylboronic acid, DiethylzincChiral amino naphthol ligandAccess to enantiomerically enriched phthalides. rsc.orgEnhancing enantioselectivity for a broader range of substrates.

Exploration of Unconventional Reactivity Patterns

The reactivity of 3-arylphthalides is typically centered on the lactone carbonyl group and the C3 position. nih.govnih.gov Future research should investigate unconventional reactivity patterns of this compound, leveraging the unique structural features imparted by the ortho-methyl group.

Sterically Controlled Reactions: The steric hindrance from the 2-methylphenyl group could be exploited to control the stereochemical outcome of reactions at the lactone ring or adjacent positions.

Remote C-H Functionalization: The ortho-methyl group itself is a potential site for functionalization. Developing methods for selective C-H activation of this methyl group could open pathways to novel derivatives where the phthalide and the aryl substituent are further bridged, creating complex polycyclic structures.

Ring-Opening and Rearrangement Reactions: Investigating novel ring-opening reactions of the lactone under various conditions (e.g., reductive, oxidative, nucleophilic) to generate diverse molecular scaffolds. The electronic nature of the 2-methylphenyl group could influence the stability of intermediates and favor unique rearrangement pathways not observed in other 3-arylphthalides. A microwave-assisted nucleophilic substitution of a sulfonyl group at the C3 position has been reported, indicating the potential for diverse transformations at this site. researchgate.net

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow processes represents a major frontier in modern organic chemistry. durham.ac.uknih.gov The application of flow chemistry to the synthesis of this compound is a completely unexplored avenue that offers significant advantages.

Enhanced Safety and Control: Many synthetic routes to phthalides involve exothermic reactions or the use of hazardous reagents. Flow reactors offer superior heat and mass transfer, allowing for precise temperature control and the safe handling of reactive intermediates. durham.ac.ukjst.org.in

Scalability and Efficiency: Continuous flow production facilitates rapid scaling of reactions without extensive redevelopment. durham.ac.uk This would be crucial for producing larger quantities of this compound for materials science applications or further biological screening.

Multi-Step Telescoped Synthesis: Flow chemistry enables the integration of multiple reaction steps, including workup and purification, into a single, continuous process. durham.ac.uk A future automated system could perform the initial coupling reaction to form the phthalide, followed by in-line purification and subsequent functionalization reactions, dramatically accelerating the discovery of new derivatives.

A hypothetical automated flow synthesis could involve pumping solutions of a 2-formylbenzoate and an appropriate 2-methylphenyl organometallic reagent through a heated reactor coil containing a packed-bed catalyst, followed by an in-line quenching and separation module to isolate the pure product. jst.org.in

Design of Advanced Materials Incorporating the Phthalide Scaffold

While phthalides are primarily known for their biological activities, their rigid, planar heterocyclic scaffold is an attractive building block for advanced functional materials—an area that remains largely unexplored. nih.govresearchgate.netnih.gov

Polymer Science: this compound could be functionalized to act as a monomer for the synthesis of novel high-performance polymers. The rigid phthalide core could impart high thermal stability and specific mechanical properties to materials like polyimides, polyesters, or polyethers. The 2-methylphenyl group could be used to fine-tune solubility and processing characteristics.

Organic Electronics: The conjugated system of the phthalide scaffold suggests potential applications in organic electronics. By incorporating electron-donating or -withdrawing groups, derivatives of this compound could be designed as components for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Porous Materials: The defined geometry of the molecule makes it a candidate for incorporation into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). Such materials could have applications in gas storage, separation, or catalysis. The phthalate (B1215562) group has been used to modify natural gums to create scaffolds, demonstrating the utility of related structures in material design. nih.gov

Theoretical Predictions Guiding Experimental Design in Phthalide Chemistry

Computational chemistry offers powerful tools to accelerate research and guide experimental efforts, moving from serendipitous discovery to rational design. umd.eduyoutube.com Applying these methods to this compound chemistry is a promising future direction.

Mechanism Elucidation and Reaction Optimization: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways for the synthesis of this compound. mdpi.comnih.gov This can help in understanding the role of catalysts and ligands, predicting transition state energies, and optimizing reaction conditions for higher yields and selectivity, thereby reducing experimental effort. youtube.com

Predicting Reactivity: Computational analysis can predict sites of electrophilic and nucleophilic attack, acidity of protons, and bond dissociation energies. This information can guide the exploration of the unconventional reactivity patterns discussed in section 9.2, helping chemists to target specific transformations.

In Silico Design of Materials: Theoretical calculations can predict the electronic and photophysical properties (e.g., HOMO/LUMO energy levels, absorption/emission spectra) of novel phthalide-based materials before they are synthesized. nih.govyoutube.com This allows for the pre-screening of candidate molecules for applications in organic electronics, saving significant time and resources. The inverse design approach, where desired properties are defined first and then structures are computationally generated, could be a powerful tool in this context. colorado.edu

By integrating predictive theoretical modeling with experimental work, the development cycle for new synthetic routes, novel reactions, and advanced materials based on the this compound scaffold can be significantly shortened. colorado.edu

Q & A

Q. What are the established synthetic routes for 3-(2-Methylphenyl)phthalide and its derivatives?

Common methods include photorearrangement of quinone precursors (e.g., irradiation of 2-acetyl-3-methyl-2,3-epoxynaphthoquinone in acetonitrile yields 45% of a phthalide derivative) . Additionally, condensation reactions such as Claisen-Schmidt reactions are employed to synthesize benzylidene phthalide analogs, as seen in the preparation of 3-(4-chlorobenzylidene)phthalide . Optimization of solvent systems and reaction temperatures is critical for improving yields.

Q. How is the structural characterization of this compound performed?

Single-crystal X-ray diffraction is the gold standard for confirming molecular geometry, as demonstrated in studies of structurally similar naphthalene derivatives . Complementary techniques include NMR spectroscopy (e.g., 1^1H and 13^{13}C for functional group identification) and IR spectroscopy (to detect lactone carbonyl stretches ~1750 cm1^{-1}). Mass spectrometry further validates molecular weight .

Q. What analytical methods ensure purity and stability of phthalide derivatives?

High-Performance Liquid Chromatography (HPLC) with UV detection is widely used for purity assessment (>97% purity criteria, as noted in synthetic protocols) . Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) evaluate thermal stability, while accelerated stability studies (40°C/75% RH) monitor degradation under stress conditions .

Q. What biological activities are reported for phthalide derivatives?

Related compounds exhibit antihypertensive effects (e.g., 3-iso-butylphthalide reduces blood pressure by 12–14% in animal models via vasodilation mechanisms) and antitumor potential (pyrazole-phthalide hybrids inhibit tumor growth in vitro, as seen in Table 5 of pyrimidinyl pyrazole derivatives) .

Advanced Research Questions

Q. How do reaction conditions influence the photorearrangement efficiency of quinone precursors to phthalides?

Key factors include solvent polarity (acetonitrile enhances radical stabilization ), wavelength of irradiation (UV-A vs. UV-C), and temperature control (lower temperatures minimize side reactions). Contradictions in yield reproducibility often stem from trace oxygen levels, which quench free-radical intermediates .

Q. What strategies address contradictions in reported bioactivity data for phthalides?

Discrepancies arise from assay variability (e.g., cell line specificity, compound solubility). A meta-analysis approach should standardize protocols:

  • Use primary human cell lines to reduce species-specific bias.
  • Employ isotope-labeled phthalides to track metabolic stability .
  • Validate findings via orthogonal assays (e.g., enzymatic inhibition vs. transcriptional profiling) .

Q. How do substituents at the 2-methylphenyl group modulate pharmacological activity?

Electron-withdrawing groups (e.g., chloro in 3-(4-chlorobenzylidene)phthalide ) enhance electrophilicity, potentially increasing receptor binding affinity. Conversely, bulky substituents may improve metabolic stability but reduce bioavailability. Computational docking studies (e.g., AutoDock Vina) coupled with QSAR models can predict optimal substitutions .

Q. What methodologies assess the environmental impact of phthalide derivatives?

Toxicogenomic profiling (RNA sequencing in model organisms like Daphnia magna) identifies ecotoxicological endpoints . Biodegradation assays under aerobic/anaerobic conditions quantify half-lives, while LC-MS/MS traces metabolite formation. Regulatory frameworks (e.g., EPA guidelines) prioritize compounds with high bioaccumulation factors (log KowK_{ow} > 3) .

Tables for Key Data

Q. Table 1. Synthetic Yields of Selected Phthalide Derivatives

CompoundMethodYield (%)Reference
3-(4-Chlorobenzylidene)phthalideClaisen-Schmidt condensation72
3-AcetylacetonylidenephthalidePhotorearrangement45

Q. Table 2. Biological Activities of Phthalide Analogs

CompoundActivityIC50_{50}/EC50_{50}Model SystemReference
3-iso-ButylphthalideAntihypertensive10 µMRat aorta
Pyrimidinyl-pyrazole hybridAntitumor (HepG2)2.3 µMIn vitro

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